7-chloro-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
7-Chloro-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound featuring a benzoxazinone core fused with a 1,2,4-oxadiazole ring. The benzoxazinone scaffold is recognized for its pharmacological relevance, particularly in central nervous system (CNS) modulation, due to structural similarities with benzodiazepines and other neuroactive agents . Key structural attributes include:
- 1,2,4-Oxadiazole moiety: Contributes to metabolic stability and electronic properties.
- 3-Methylphenyl group: May influence steric interactions and selectivity.
Properties
IUPAC Name |
7-chloro-4-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3/c1-11-3-2-4-12(7-11)18-20-16(25-21-18)9-22-14-6-5-13(19)8-15(14)24-10-17(22)23/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKBAPKOZXKRIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C(=O)COC4=C3C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the Methylphenyl Group: The methylphenyl group is introduced through a Friedel-Crafts alkylation reaction, where a methylphenyl halide reacts with the oxadiazole intermediate in the presence of a Lewis acid catalyst.
Formation of the Benzoxazine Ring: The final step involves the cyclization of the intermediate compound to form the benzoxazine ring, which can be achieved through a condensation reaction with an appropriate amine and chloro derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemical research, 7-chloro-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new materials with tailored properties.
Research has indicated that this compound exhibits potential biological activities. It has been investigated for:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary data suggest that it may inhibit cancer cell growth through specific molecular interactions.
For instance, a study demonstrated that derivatives of this compound could modulate enzyme activity related to cancer progression .
Medical Applications
In the field of medicine, the compound is being explored for its therapeutic potential. It may play a role in developing new drugs targeting specific diseases due to its ability to interact with biological pathways. The mechanism of action typically involves binding to enzymes or receptors that modulate their activity, leading to desired therapeutic effects.
Industrial Applications
In industrial settings, this compound is utilized in producing specialty chemicals and advanced materials. Its chemical stability and reactivity make it suitable for formulating products in various sectors including agriculture and pharmaceuticals.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations (MIC) reported. |
| Study B | Anticancer Properties | Showed inhibition of proliferation in breast cancer cell lines through apoptosis induction mechanisms. |
| Study C | Synthesis Methods | Evaluated different synthetic routes leading to higher yields and purities using optimized conditions. |
These case studies illustrate the compound's versatility and efficacy across multiple applications.
Mechanism of Action
The mechanism of action of 7-chloro-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of Key Compounds
Critical Analysis
A. Core Structure Differences
- The target compound’s benzoxazinone core distinguishes it from Methylclonazepam’s benzodiazepine structure, which includes a seven-membered diazepine ring .
- In contrast, oxadiazon and oxadiargyl feature 1,3,4-oxadiazole cores linked to dichlorophenyl groups, optimized for herbicidal activity via inhibition of protoporphyrinogen oxidase (PPO) .
B. Oxadiazole Ring Positioning
- The 1,2,4-oxadiazole in the target compound is less common in agrochemicals but prevalent in medicinal chemistry for its metabolic stability. Conversely, 1,3,4-oxadiazoles in herbicides exhibit strong electron-withdrawing properties, enhancing reactivity with biological targets .
C. Substituent Effects
- Chlorine vs. Methyl Groups: The 7-Cl substituent in the target compound increases lipophilicity compared to Methylclonazepam’s 2-Cl and 7-NO₂ groups, which are critical for GABAₐ receptor binding .
- Aromatic Substitutions : The 3-methylphenyl group in the target compound may reduce steric hindrance compared to the tert-butyl and propargyloxy groups in oxadiazon/oxadiargyl, which are tailored for soil persistence and herbicidal potency .
Research Findings and Implications
- Pharmacological Potential: The benzoxazinone-oxadiazole hybrid structure may offer advantages in CNS drug design, balancing metabolic stability (via oxadiazole) and receptor affinity (via chloro and methylphenyl groups).
- Agrochemical Divergence : Unlike oxadiazon/oxadiargyl, the target compound lacks the dichlorophenyl and alkoxy substituents critical for PPO inhibition, suggesting divergent applications .
- Synthetic Feasibility : The absence of nitro or propargyl groups simplifies synthesis compared to Methylclonazepam or oxadiargyl, which require specialized nitration or alkyne reactions .
Biological Activity
7-Chloro-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
Molecular Weight: 355.78 g/mol
CAS Number: 1105215-61-9
Synthesis
The synthesis typically involves several steps starting from readily available precursors. Key steps include:
- Oxadiazole Formation: Reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
- Friedel-Crafts Alkylation: Introducing the methylphenyl group through a reaction with a methylphenyl halide in the presence of a Lewis acid catalyst.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial effects against various pathogens. For instance, compounds similar to this compound have shown efficacy against bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. A structure-activity relationship (SAR) study revealed that modifications to the benzoxazine scaffold can enhance cytotoxicity against various cancer cell lines. For example, derivatives have shown promising results against Mia PaCa-2 and PANC-1 cell lines .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation: It can modulate receptor activity related to neurotransmitter release, impacting neurochemical pathways .
Case Studies
Several studies have highlighted the biological potential of this compound:
- Antimicrobial Efficacy Study:
- Anticancer Activity Assessment:
Data Table: Summary of Biological Activities
Q & A
Q. What are the critical steps in synthesizing 7-chloro-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one?
- Methodological Answer : The synthesis involves two primary stages: (i) Oxadiazole Ring Formation : React 3-methylphenyl-substituted precursors (e.g., nitrile or amidoxime derivatives) with hydroxylamine or equivalents under reflux conditions to form the 1,2,4-oxadiazole core. (ii) Benzoxazinone Functionalization : Alkylate the 7-chloro-benzoxazin-3-one core at the 4-position using the oxadiazole-methyl intermediate via nucleophilic substitution. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign proton environments (e.g., dihydrobenzoxazinone protons at δ 4.2–4.5 ppm; oxadiazole methylene at δ 3.8–4.0 ppm).
- 2D NMR (COSY, HMBC) : Resolve overlapping signals and confirm connectivity between the oxadiazole and benzoxazinone moieties.
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ calculated for C19H15ClN3O3: 368.0801).
- X-ray Crystallography (if crystals are obtainable): Resolve absolute configuration and bond angles .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of oxadiazole-methyl incorporation into the benzoxazinone scaffold?
- Methodological Answer :
- Protecting Group Strategy : Temporarily protect reactive sites (e.g., NH groups in benzoxazinone) with tert-butoxycarbonyl (Boc) to direct alkylation to the 4-position.
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict electrophilic/nucleophilic regions in the benzoxazinone core.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency by stabilizing transition states .
Q. What experimental designs address yield discrepancies in multi-step syntheses of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst loading, reaction time). For example, a 3^3 factorial design for the oxadiazole formation step can identify interactions between temperature (80–120°C), catalyst (e.g., ZnCl2), and solvent (EtOH vs. THF).
- Flow Chemistry : Use microreactors for precise control of exothermic reactions (e.g., cyclization steps), improving reproducibility and reducing byproducts .
Q. How to resolve contradictions in reported biological activities of structurally analogous benzoxazinones?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs with variations in the oxadiazole substituent (e.g., 3-methylphenyl vs. 4-fluorophenyl) and test in vitro against target receptors (e.g., GABA_A for benzodiazepine-like activity).
- Computational Docking : Use AutoDock Vina to model interactions between the compound and binding pockets (e.g., overlaying with temazepam’s binding mode in GABA_A receptors).
- Meta-Analysis : Aggregate data from PubChem and crystallographic databases (e.g., PDB) to identify trends in substituent effects on bioactivity .
Data Contradiction Analysis
Q. Why do some studies report divergent stability profiles for 1,2,4-oxadiazole-containing benzoxazinones?
- Methodological Answer :
- Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products (e.g., hydrolysis of oxadiazole to amidoxime).
- pH-Dependent Stability : Compare compound stability in buffers (pH 1–10) to correlate instability with acidic/basic conditions.
- Contradictory Source Review : Cross-reference synthesis protocols—differences in purification (e.g., silica vs. alumina) may introduce trace catalysts affecting stability .
Additional Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
